1L-epi-2-Inosose

Vue d'ensemble

Description

1L-epi-2-Inosose is a rare sugar that is found in a variety of biological materials. It is a derivative of the sugar inosose, and is found in a variety of plant and animal sources. This compound is an important component of many metabolic pathways, and its presence in biological systems is essential for the regulation of many biochemical and physiological processes.

Applications De Recherche Scientifique

Synthesis of Epi-Inositol

1L-epi-2-Inosose is involved in the synthesis of epi-inositol, a compound with potential applications in various fields. A study demonstrated a highly diastereoselective synthesis of epi-inositol from D-galactose, involving the intramolecular aldol condensation of aldohexos-5-ulose derivative to obtain an inosose derivative, which was then selectively reduced and debenzylated to yield epi-inositol in high yield (Pistarà et al., 2000).

Role in Algae Metabolism

Inosose compounds, including epi-inosose, play roles in the metabolism of algae. The enzyme myo-inositol dehydrogenase (InDH) catalyzes the NAD-dependent oxidation of myo-inositol to scyllo-inosose, and is present in various algal groups. Interestingly, epi-inosose was found to be a poor substrate for this enzyme, indicating its specific metabolic pathways in these organisms (Gross & Meyer, 2003).

Comparison with Racemic Epi-Inosose

A comparison between racemic epi-inosose and (-)-epi-inosose was conducted to understand their molecular structures and potential applications. This study found similarities in the molecular organization and conformation in the structures of these compounds, suggesting potential applications in areas where specific molecular configurations are crucial (Krishnaswamy et al., 2011).

Inhibition of Myo-Inositol 1-Phosphate Synthase

This compound has been studied for its role in inhibiting myo-inositol 1-phosphate synthase, an enzyme involved in the biosynthesis of myo-inositol. The study of analogues of myo-2-inosose 1-phosphate provided insights into the enzyme's active site interactions, highlighting the potential for developing inhibitors based on the structure of inosose compounds (Migaud & Frost, 1996).

Catabolism in Bacillus subtilis

Research on the catabolism of myo-inositol in Bacillus subtilis revealed the involvement of inosose compounds, including epi-inosose. The iol operon, responsible for inositol catabolism, involves multiple reactions yielding various products, including inosose compounds. This pathway's understanding could provide insights into microbial metabolism and potential biotechnological applications (Yoshida et al., 2004).

Stereoselective Synthesis

A study focused on the stereoselective reduction of a pentaprotected epi-inosose to synthesize epi-inositol. This research highlights the importance of stereochemistry in the synthesis of inositol derivatives and could have implications in fields such as pharmaceuticals and organic chemistry (Patil et al., 2011).

Identification of Catabolic Products in Bacteria

The use of 13C-labeled myo-inositolwas employed to identify new catabolic products in the metabolism of inositol by Lactobacillus casei. This study showed that the oxidation of myo-inositol by a specific dehydrogenase produced 1l-5-myo-inosose preferentially, along with minor products including different inosose stereoisomers. This approach provides valuable insights into the metabolic pathways involving inositol and its derivatives in bacterial systems (Ramos-Figueroa et al., 2020).

Amyloid-β Aggregation and Toxicity Modulation

Inosose stereoisomers, such as epi-2-inosose, have been studied for their effects on Amyloid-β (Aβ) aggregation and amyloid formation, which are key pathological features of Alzheimer’s disease. The study identified inositol stereoisomers that exhibit stereospecific inhibition of Aβ aggregation and toxicity, suggesting potential therapeutic applications in Alzheimer's disease (Nitz et al., 2008).

Inositol Epimerase Activity

Research on inositol epimerase-inosose reductase from bovine brain provided insights into the enzymatic activity that involves the oxidation of inositol to inosose and subsequent reduction to form an epimeric inositol. This study's findings contribute to our understanding of the biochemical pathways involving inositol and its derivatives in mammalian systems (Hipps et al., 1982).

Mécanisme D'action

Target of Action

1L-epi-2-Inosose is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Mode of Action

It is known to be a metabolite of inositol metabolic pathways .

Biochemical Pathways

This compound is involved in the inositol metabolic pathways . Inositol is a carbohydrate found in various foods and is involved in various biological processes, including cell signaling and fat metabolism.

Result of Action

It is known to be a metabolite of inositol metabolic pathways , suggesting it may play a role in these processes.

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c .

Propriétés

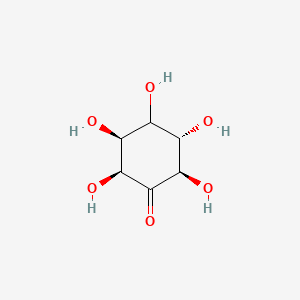

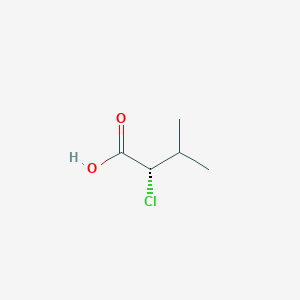

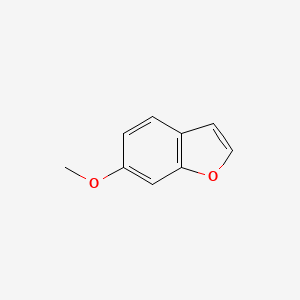

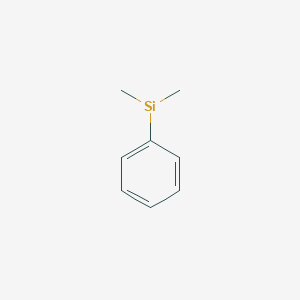

IUPAC Name |

(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H/t1?,2-,3-,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEGBDHSGHXOGT-SHRIJZPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(=O)C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C(=O)[C@H]([C@H](C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1631087.png)

![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)